molecular formula C16H30OSn B054039 2-(Tributylstannyl)furan CAS No. 118486-94-5

2-(Tributylstannyl)furan

Cat. No. B054039
CAS RN: 118486-94-5
M. Wt: 357.1 g/mol
InChI Key: SANWDQJIWZEKOD-UHFFFAOYSA-N
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Description

“2-(Tributylstannyl)furan” is an agrochemical, organic, and pharmaceutical intermediate . Its molecular formula is C16H30OSn .


Synthesis Analysis

The synthesis of “2-(Tributylstannyl)furan” has been mentioned in several studies. For instance, it has been prepared using an oxazole–alkyne Diels–Alder reaction . Another study mentioned its preparation via Stille-type palladium-catalysed reactions .


Molecular Structure Analysis

The molecular weight of “2-(Tributylstannyl)furan” is 357.119 Da . Its exact mass is 358.131868 g/mol . The InChI string representation of its structure is InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; .


Chemical Reactions Analysis

The chemical reactivity of “2-(Tributylstannyl)furan” has been studied in the context of nucleophilic reactions. For example, kinetic investigations of the reactions of benzhydryl cations with stannylated furans suggest that “2-(Tributylstannyl)furan” is preferentially attacked at the 5-position .


Physical And Chemical Properties Analysis

The boiling point of “2-(Tributylstannyl)furan” is 343.1±34.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.4±3.0 kJ/mol . The flash point is 161.3±25.7 °C .

Scientific Research Applications

Organotin Reagents

“2-(Tributylstannyl)furan” is an organotin reagent . Organotin reagents are used in organic chemistry as catalysts and stabilizers. They play a crucial role in various chemical reactions due to their unique properties.

Antibacterial Activity

Furan derivatives, including “2-(Tributylstannyl)furan”, have shown significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance. The furan nucleus is an essential synthetic technique in the search for new drugs .

Agrochemical Intermediates

“2-(Tributylstannyl)furan” is used as an agrochemical intermediate . Agrochemical intermediates are substances used in the synthesis of agrochemicals, which are chemicals used in agriculture for crop protection and pest control.

Organic Intermediates

This compound also serves as an organic intermediate . Organic intermediates are often used in the production of a wide range of chemicals, including pharmaceuticals, dyes, and polymers.

Pharmaceutical Intermediates

“2-(Tributylstannyl)furan” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs).

Stille Cross-Coupling Reactions

Although not directly mentioned for “2-(Tributylstannyl)furan”, similar organotin compounds are used in Stille cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis.

Mechanism of Action

While the exact mechanism of action of “2-(Tributylstannyl)furan” is not explicitly mentioned in the sources, its reactivity suggests that it may participate in nucleophilic reactions .

Safety and Hazards

“2-(Tributylstannyl)furan” is toxic if swallowed. It causes damage to organs through prolonged or repeated exposure. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation .

Relevant Papers Several papers have been retrieved that mention “2-(Tributylstannyl)furan”. These include studies on its synthesis , its reactivity , and its physical and chemical properties . These papers provide valuable insights into the properties and potential applications of “2-(Tributylstannyl)furan”.

properties

IUPAC Name

tributyl(furan-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANWDQJIWZEKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402802
Record name 2-(Tributylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tributylstannyl)furan

CAS RN

118486-94-5
Record name 2-(Tributylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A THF solution (100 mL) of furan (6.8 g) was cooled to -78° C. under N2 atmosphere. Butyl lithium (1.6 M×62.5 mL, 100 mmol) was added dropwise through dropping funnel in 1 hr. After stirred at -78° C. for 1 hr, the reaction mixture was warmed gradually to room temperature and stirred for 30 min. The mixture was again cooled to -78° C. and added dropwise a THF solution (25 mL) of Bu3SnCl (32.5 g, 100 mmol) with stirring. The mixture was warmed gradually to room temperature and stirred for 10-12 hrs and then concentrated. Distillation (92° C., 0.5 torr) yielded 31.3 g (87.7 mmol) of 2-(tributylstannyl) furan (87% yield).
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tributylstannyl)furan

Q & A

Q1: How does the introduction of a tributylstannyl group affect the reactivity of furan towards electrophilic attack?

A1: Research indicates that the presence of a tributylstannyl group significantly enhances the reactivity of furan towards electrophilic attack, specifically at the 5-position. Kinetic studies using benzhydryl cations as electrophiles demonstrate that 2-(tributylstannyl)furan exhibits a preference for electrophilic attack at the 5-position. [] This enhanced reactivity at the 5-position is estimated to be approximately three orders of magnitude higher compared to unsubstituted furan. [] This effect is attributed to the electron-donating nature of the tributylstannyl group, which increases the electron density at the 5-position, making it more susceptible to electrophilic attack.

Q2: What are the implications of the observed reactivity of 2-(tributylstannyl)furan for synthetic applications?

A2: The enhanced reactivity of 2-(tributylstannyl)furan at the 5-position makes it a valuable building block in organic synthesis. The research highlights its utility in reactions with electrophiles, such as benzhydryl cations. [] Furthermore, its application in "capping" reactions with polyisobutylene chloride demonstrates its potential in polymer modification strategies. [] This selective reactivity allows for the controlled introduction of furan moieties into various molecular scaffolds, broadening the synthetic toolbox for accessing complex molecules.

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